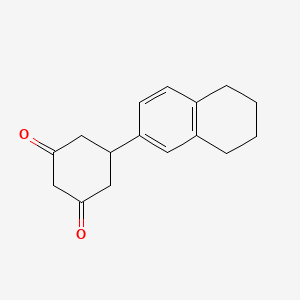
5-(5,6,7,8-Tetrahydronaphthalen-2-yl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5,6,7,8-Tetrahydronaphthalen-2-yl)cyclohexane-1,3-dione is an organic compound characterized by its unique structure, which includes a tetrahydronaphthalene moiety attached to a cyclohexane-1,3-dione
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)cyclohexane-1,3-dione typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with cyclohexane-1,3-dione under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of cyclohexane-1,3-dione is reacted with 5,6,7,8-tetrahydronaphthalene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5,6,7,8-Tetrahydronaphthalen-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the cyclohexane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Diols and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(5,6,7,8-Tetrahydronaphthalen-2-yl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)cyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anti-inflammatory activity may be due to the inhibition of enzymes involved in the inflammatory response. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6,7,8-Tetrahydronaphthalen-2-yl)amine
- 2-Amino-5,6,7,8-tetrahydronaphthalene
- 6-Amino-1,2,3,4-tetrahydronaphthalene
- 6-Aminotetralin
Uniqueness
5-(5,6,7,8-Tetrahydronaphthalen-2-yl)cyclohexane-1,3-dione is unique due to its combination of a tetrahydronaphthalene moiety with a cyclohexane-1,3-dione structure. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
88634-24-6 |
|---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
5-(5,6,7,8-tetrahydronaphthalen-2-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H18O2/c17-15-8-14(9-16(18)10-15)13-6-5-11-3-1-2-4-12(11)7-13/h5-7,14H,1-4,8-10H2 |
InChI-Schlüssel |
BORLWZAOJNPPFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=CC(=C2)C3CC(=O)CC(=O)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


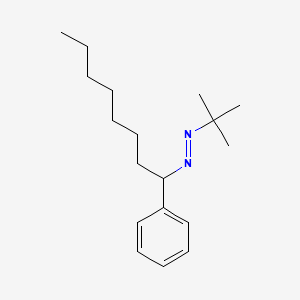
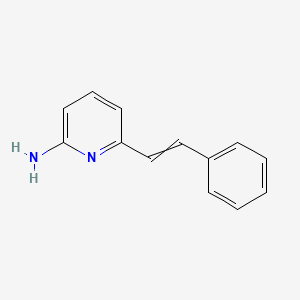
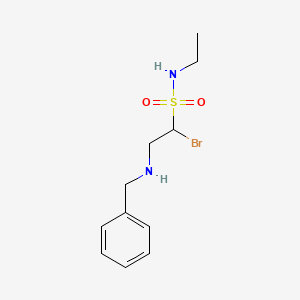
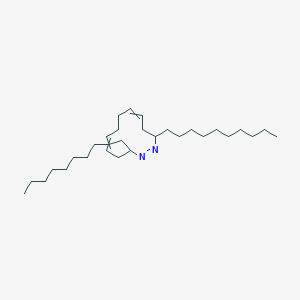
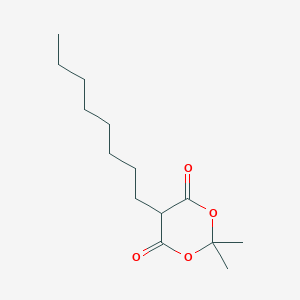


![2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one](/img/structure/B14389398.png)
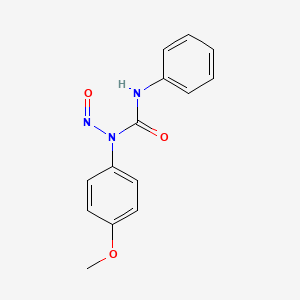


![3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile](/img/structure/B14389425.png)
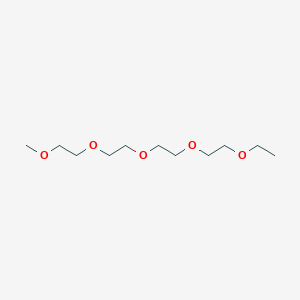
![2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane](/img/structure/B14389444.png)
